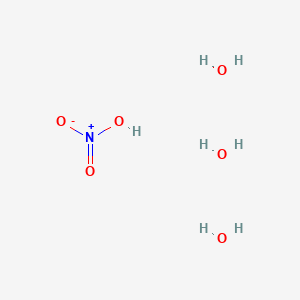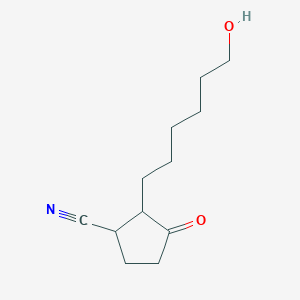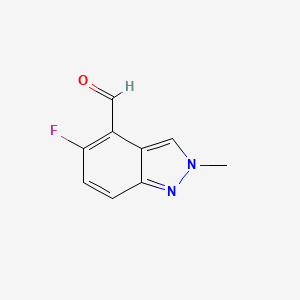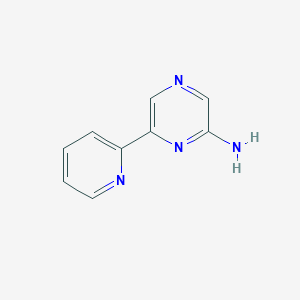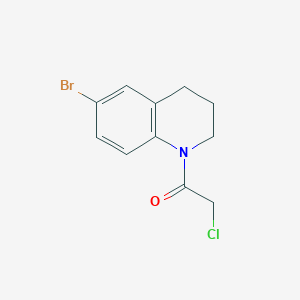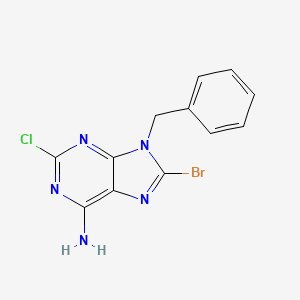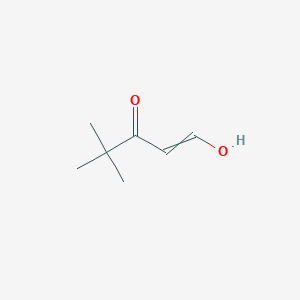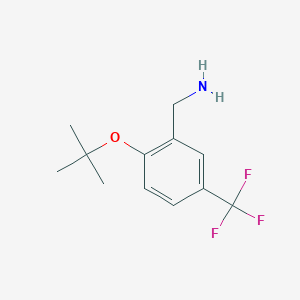![molecular formula C18H15F3N2O2 B8602486 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8602486.png)
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial agents. The incorporation of trifluoromethyl and methoxy groups into the quinoline structure enhances its biological activity and pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylquinoline with 3-trifluoromethylphenol in the presence of a suitable base to form the phenoxy derivative. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives .
科学研究应用
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimalarial, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and as a component in liquid crystals
作用机制
The mechanism of action of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach its targets .
相似化合物的比较
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial activity.
Chloroquine: A quinoline derivative used to treat malaria.
Mefloquine: A quinoline methanol compound with antimalarial properties.
Uniqueness
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and pharmacokinetic properties compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various fields .
属性
分子式 |
C18H15F3N2O2 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine |
InChI |
InChI=1S/C18H15F3N2O2/c1-10-6-7-23-16-13(22)9-14(24-2)17(15(10)16)25-12-5-3-4-11(8-12)18(19,20)21/h3-9H,22H2,1-2H3 |
InChI 键 |
VHTVXLKBJUEUAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine](/img/structure/B8602408.png)
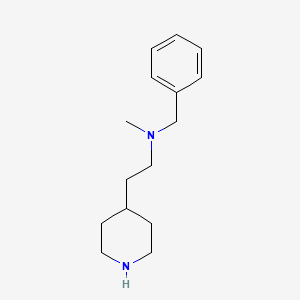
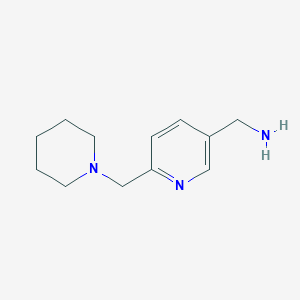

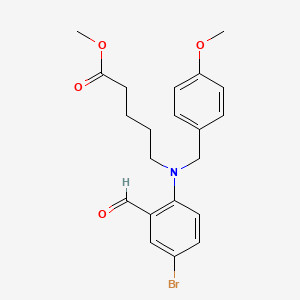
![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)
